molecular formula C15H18F2N6O2 B4361087 1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4361087
M. Wt: 352.34 g/mol
InChI Key: ZIQBBIZXJUXHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a piperidinylcarbonyl group, and a pyrazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization to incorporate the piperidinylcarbonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(Difluoromethyl)-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole
  • 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Uniqueness

1-(Difluoromethyl)-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylcarbonyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(difluoromethyl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O2/c1-21-12(14(25)22-7-3-2-4-8-22)10(9-19-21)20-13(24)11-5-6-18-23(11)15(16)17/h5-6,9,15H,2-4,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQBBIZXJUXHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=NN2C(F)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIFLUOROMETHYL)-N-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.